molecular formula C14H12ClNO5 B13500343 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid

4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid

Cat. No.: B13500343
M. Wt: 309.70 g/mol
InChI Key: YWSORAHKKYYEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a furan-2-ylmethyl carbamoyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxybenzoic acid to form 4-chloro-2-hydroxybenzoic acid. This intermediate is then reacted with furan-2-ylmethyl isocyanate under controlled conditions to introduce the carbamoyl group. The final step involves the methoxylation of the hydroxyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar structure but lacks the furan-2-ylmethyl carbamoyl methoxy group.

    4-Chloro-2-({[(furan-2-yl)methyl]amino}benzoic acid): Similar structure but with an amino group instead of a carbamoyl group.

Uniqueness

4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is unique due to the presence of the furan-2-ylmethyl carbamoyl methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H12ClNO5

Molecular Weight

309.70 g/mol

IUPAC Name

4-chloro-2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C14H12ClNO5/c15-9-3-4-11(14(18)19)12(6-9)21-8-13(17)16-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,16,17)(H,18,19)

InChI Key

YWSORAHKKYYEAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.